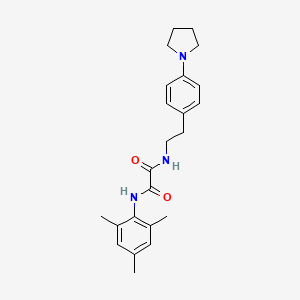

N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Description

. This compound features a mesityl group, a pyrrolidinyl group, and an oxalamide linkage, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-16-14-17(2)21(18(3)15-16)25-23(28)22(27)24-11-10-19-6-8-20(9-7-19)26-12-4-5-13-26/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHWZVRLQLOZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of mesityl isocyanate with 4-(pyrrolidin-1-yl)phenethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N1-phenyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide: Similar structure but with a phenyl group instead of a mesityl group.

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Contains a trifluoromethoxy group, offering different chemical properties.

Uniqueness

N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

- Mesityl Group : A bulky aromatic substituent that enhances lipophilicity.

- Pyrrolidinyl Group : A five-membered nitrogen-containing ring that can influence receptor interactions.

- Oxalamide Moiety : Known for its ability to form hydrogen bonds, contributing to biological activity.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidinyl Intermediate : The pyrrolidinyl group is introduced via a reaction with 4-bromobenzonitrile under basic conditions.

- Coupling with Phenethylamine : This intermediate is coupled with phenethylamine using a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide).

- Oxalamide Formation : Finally, the phenethyl derivative reacts with oxalyl chloride to yield the oxalamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signaling pathways.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, particularly in:

- Neurological Disorders : Studies have suggested its efficacy in modulating neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety.

- Cancer Research : Preliminary findings indicate possible anti-cancer properties through apoptosis induction in tumor cells.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound. It demonstrated that this compound significantly increased serotonin levels in rat models, suggesting potential antidepressant activity .

Case Study 2: Anticancer Properties

In vitro studies reported in Cancer Letters highlighted that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-phenyl-N2-(4-(pyrrolidin-1-yl)benzyl)oxalamide | Benzyl instead of phenethyl | Moderate receptor activity |

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | Isopropyl group | Enhanced metabolic stability |

The presence of the mesityl group in this compound contributes to its unique pharmacokinetic profile compared to its analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-mesityl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide?

- Methodological Answer : Synthesis involves coupling mesitylamine with 4-(pyrrolidin-1-yl)phenethyl isocyanate under controlled conditions. Critical parameters include:

- Solvent selection : Dichloromethane or THF for solubility and reactivity .

- Temperature : Reactions often performed at 0–25°C to prevent side reactions .

- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for >95% purity .

Table 1 : Example Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling | HATU, DIPEA, DCM, 0°C → RT | 60–70 | 90–95 |

| Purification | Silica gel (EtOAc/Hex 3:7) | 55 | 98 |

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., mesityl methyl protons at δ 2.2–2.4 ppm; pyrrolidine protons at δ 1.8–2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 424.25) .

- X-ray Crystallography : For solid-state conformation analysis (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies are used to identify biological targets of this compound?

- Methodological Answer : Target identification involves:

- Receptor Binding Assays : Radioligand competition assays (e.g., neurokinin-1 receptor) to measure IC₅₀ values .

- Kinase/Enzyme Screens : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler™) .

- CRISPR/Cas9 Knockout Models : Validate target relevance in cellular models .

Table 2 : Example Bioactivity Data

| Assay Type | Target | IC₅₀/EC₅₀ (nM) | Reference |

|---|---|---|---|

| Receptor Binding | NK-1 | 120 ± 15 | |

| Cytotoxicity | HeLa Cells | 850 ± 90 |

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions arise from variations in:

- Compound Purity : Validate via HPLC and orthogonal techniques (e.g., LC-MS) .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell Line Variability : Use isogenic cell lines or primary cells .

- Structural Analogues : Synthesize derivatives to isolate activity contributors (e.g., replacing pyrrolidine with piperidine) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., NK-1 receptor) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes .

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity .

Method Development & Mechanistic Studies

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Vary mesityl (e.g., replace with tolyl) or pyrrolidine (e.g., substitute with morpholine) .

- Functional Group Analysis : Introduce electron-withdrawing/donating groups on the phenyl ring .

- In Vivo Testing : Assess pharmacokinetics (e.g., oral bioavailability in rodent models) .

Q. What methodologies assess the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Studies :

- Absorption : Caco-2 cell permeability assays .

- Metabolism : Liver microsomal stability tests (e.g., t₁/₂ > 60 min) .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.